1-(2-Phenylpropyl)-1,4-diazepane
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Overview
Description
1-(2-Phenylpropyl)-1,4-diazepane is an organic compound belonging to the class of diazepanes It features a diazepane ring substituted with a 2-phenylpropyl group
Mechanism of Action
Target of Action
It’s structurally related to phenylpropanolamine , which is known to act as an indirect sympathomimetic by inducing norepinephrine release and thereby activating adrenergic receptors .
Mode of Action
This means it could potentially stimulate the release of norepinephrine, a neurotransmitter that interacts with adrenergic receptors to induce physiological responses such as increased heart rate and blood pressure .
Biochemical Pathways
Phenylpropanolamine, a structurally related compound, is known to be involved in the phenylpropanoid pathway . This pathway is responsible for the production of a variety of specialized metabolites in plants, including lignin, phenolic acids, curcuminoids, coumarins, stilbenes, and a large group of flavonoids .
Pharmacokinetics
Phenylpropanolamine, a structurally related compound, is known to be metabolized in the liver by the cyp2d6 enzyme, with an elimination half-life of 21–34 hours . This suggests that 1-(2-Phenylpropyl)-1,4-diazepane might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Based on its structural similarity to phenylpropanolamine, it may induce physiological responses such as increased heart rate and blood pressure by stimulating the release of norepinephrine and activating adrenergic receptors .
Biochemical Analysis
Biochemical Properties
It is known that phenylpropanoids, a related class of compounds, play crucial roles in plant growth, development, and interactions with the environment . They are also precursors for alkaloids .
Cellular Effects
Related compounds such as phenylpropanolamine have been shown to have significant effects on cellular processes .
Molecular Mechanism
Phenylpropanolamine, a related compound, has been found to act as an indirect sympathomimetic, inducing norepinephrine release and thereby activating adrenergic receptors .
Metabolic Pathways
Phenylpropanoids, a related class of compounds, are known to be involved in various metabolic pathways .
Subcellular Localization
It has been found that sirtuins, a family of proteins that bind to many proteins in various subcellular localizations, exert regulatory effects on many biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylpropyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with 2-phenylpropyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylpropyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, solvents such as dimethylformamide, bases like potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted diazepanes.
Scientific Research Applications
1-(2-Phenylpropyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(2-Phenylethyl)-1,4-diazepane
- 1-(2-Phenylbutyl)-1,4-diazepane
- 1-(2-Phenylpropyl)-1,4-oxazepane
Uniqueness: 1-(2-Phenylpropyl)-1,4-diazepane is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
1-(2-phenylpropyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13(14-6-3-2-4-7-14)12-16-10-5-8-15-9-11-16/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPAWXHOCYERMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCNCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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